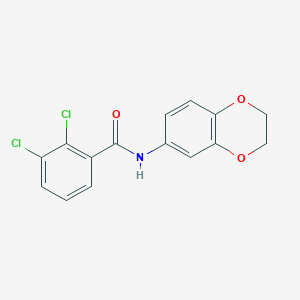
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone (NPPTSC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. NPPTSC has been synthesized using various methods and has shown promising results in different research studies.
作用机制
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone is not yet fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been reported to reduce the levels of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various research studies. However, there are also some limitations to its use. For instance, the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone requires the use of hazardous reagents and conditions, which can pose a risk to researchers. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone and its potential applications in the treatment of various diseases. The compound can also be studied for its potential use in drug delivery systems and as a diagnostic tool for certain diseases. Overall, the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has the potential to lead to the development of new treatments and therapies for various diseases.
合成方法
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported using different methods, including the reaction between 3-nitrobenzaldehyde and 1-phenylthiosemicarbazide in the presence of pyrrole-2-carbaldehyde. Another method involves the reaction of pyrrole-2-carbaldehyde with 1-phenylthiosemicarbazide in the presence of 3-nitrobenzaldehyde. Both methods involve the use of different reagents and conditions, resulting in the formation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone with varying yields.
科学研究应用
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-viral properties. The compound has also shown potential as an anti-tuberculosis agent and has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-23(25)16-9-4-8-15(12-16)22-11-5-10-17(22)13-19-21-18(26)20-14-6-2-1-3-7-14/h1-13H,(H2,20,21,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQAAAADPKHTB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)

![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)